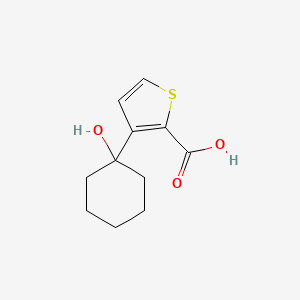
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . The reaction typically requires the use of oxidizing agents such as hypochlorite .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of reagents and conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiophene ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypochlorite for oxidation , reducing agents for reduction reactions, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the thiophene ring.
Scientific Research Applications
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a substrate in coupling reactions and olefinations.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the synthesis of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: An organic compound with a similar thiophene ring structure but without the hydroxycyclohexyl group.
Thiophene-3-carboxylic acid: Another thiophene derivative with a carboxylic acid group at a different position on the ring.
Uniqueness
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other thiophene derivatives and may contribute to its specific applications and reactivity.
Properties
CAS No. |
114628-51-2 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
3-(1-hydroxycyclohexyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H14O3S/c12-10(13)9-8(4-7-15-9)11(14)5-2-1-3-6-11/h4,7,14H,1-3,5-6H2,(H,12,13) |
InChI Key |
YILSNKTUWNXGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=C(SC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















